molecular formula C15H14N6OS B10945217 4-[(E)-(2-{5-[(pyridin-4-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol

4-[(E)-(2-{5-[(pyridin-4-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol

Cat. No.: B10945217
M. Wt: 326.4 g/mol
InChI Key: YIGQHLYZJCGMMZ-RQZCQDPDSA-N
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Description

4-HYDROXYBENZALDEHYDE 1-{5-[(4-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE is a complex organic compound that combines several functional groups, including a hydroxybenzaldehyde moiety, a pyridylmethylsulfanyl group, and a triazolylhydrazone linkage

Preparation Methods

The synthesis of 4-HYDROXYBENZALDEHYDE 1-{5-[(4-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE typically involves multiple steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

4-HYDROXYBENZALDEHYDE 1-{5-[(4-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE can undergo various chemical reactions:

    Oxidation: The hydroxybenzaldehyde moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The hydrazone linkage can be reduced to form corresponding amines.

    Substitution: The pyridylmethylsulfanyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-HYDROXYBENZALDEHYDE 1-{5-[(4-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the design of novel materials with specific properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study biological pathways and mechanisms, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of 4-HYDROXYBENZALDEHYDE 1-{5-[(4-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE involves its interaction with specific molecular targets. The hydroxybenzaldehyde moiety can form hydrogen bonds with target proteins, while the triazole and pyridylmethylsulfanyl groups can interact with other functional groups in the target. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar compounds include other hydrazones and triazole derivatives. For example:

    4-Hydroxybenzaldehyde Hydrazone: Lacks the triazole and pyridylmethylsulfanyl groups, making it less versatile.

    Triazole Derivatives: May lack the hydroxybenzaldehyde moiety, affecting their ability to form specific interactions.

    Pyridylmethylsulfanyl Compounds: Without the triazole and hydrazone linkages, these compounds may have different properties and applications. The uniqueness of 4-HYDROXYBENZALDEHYDE 1-{5-[(4-PYRIDYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE lies in its combination of these functional groups, which provides a versatile platform for various applications.

Properties

Molecular Formula

C15H14N6OS

Molecular Weight

326.4 g/mol

IUPAC Name

4-[(E)-[[3-(pyridin-4-ylmethylsulfanyl)-1H-1,2,4-triazol-5-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C15H14N6OS/c22-13-3-1-11(2-4-13)9-17-19-14-18-15(21-20-14)23-10-12-5-7-16-8-6-12/h1-9,22H,10H2,(H2,18,19,20,21)/b17-9+

InChI Key

YIGQHLYZJCGMMZ-RQZCQDPDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NC(=NN2)SCC3=CC=NC=C3)O

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NC(=NN2)SCC3=CC=NC=C3)O

Origin of Product

United States

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